molecular formula C18H22N4O3S B2748840 2-(3,4-dimethoxyphenyl)-4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyloxazole CAS No. 1116050-22-6

2-(3,4-dimethoxyphenyl)-4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyloxazole

Cat. No. B2748840
M. Wt: 374.46
InChI Key: MLXZSUNUZYGILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyloxazole is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, including analysis of π-hole tetrel bonding interactions through Hirshfeld surface analysis and DFT calculations, provides insight into the molecular interactions and structural characterization of similar compounds (Ahmed et al., 2020).

Antioxidant Properties

  • Research on the development of preparative methods for the synthesis of triazole derivatives and the investigation of their antioxidant activity highlights the potential of these compounds in mitigating oxidative stress, which is relevant for various biomedical applications (Dovbnya et al., 2022).

Antimicrobial Activities

  • The synthesis and evaluation of new 1,2,4-triazole derivatives for antimicrobial activities demonstrate the potential of such compounds in addressing microbial resistance, indicating the broad applicability of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Probes and Fluorescent Dyes

  • A study on the synthesis and spectral properties of fluorescent solvatochromic dyes based on diphenyloxazole derivatives, including discussions on their push-pull electron transfer systems and solvent-dependent fluorescence, offers insights into the design of molecular probes for biological research (Diwu et al., 1997).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-6-22-12(3)20-21-18(22)26-10-14-11(2)25-17(19-14)13-7-8-15(23-4)16(9-13)24-5/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXZSUNUZYGILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-4-ethyl-5-methyl-4H-1,2,4-triazole

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